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Compound of Interest

Compound Name: Biotin-PEG12-Acid

Cat. No.: B606123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Biotin-PEG12-Acid is a high-purity, heterobifunctional labeling reagent designed for the

covalent attachment of biotin to biomolecules such as proteins, peptides, and antibodies. This

reagent features a biotin moiety for high-affinity binding to streptavidin and avidin, a terminal

carboxylic acid for conjugation to primary amines, and a hydrophilic 12-unit polyethylene glycol

(PEG) spacer. The PEG spacer enhances the solubility of the labeled biomolecule, reduces

steric hindrance, and minimizes aggregation, making it an ideal tool for a wide range of

applications in proteomics, drug discovery, and diagnostics.[1][2][3][4]

The strong and specific interaction between biotin and streptavidin (or avidin) forms the basis

for numerous detection and purification methods.[5] Biotin-PEG12-Acid facilitates the targeted

labeling of biomolecules, enabling their subsequent detection and isolation with high sensitivity

and specificity.

Key Features and Benefits
High-Affinity Binding: The biotin group provides a strong and stable interaction with

streptavidin and avidin, with a dissociation constant (Kd) in the femtomolar range.

Versatile Conjugation: The terminal carboxylic acid can be activated to react with primary

amines (e.g., lysine residues) on proteins and peptides, forming stable amide bonds.
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Enhanced Solubility: The hydrophilic PEG12 spacer increases the water solubility of the

biotinylated molecule, preventing aggregation and improving handling.

Reduced Steric Hindrance: The long PEG spacer arm (approximately 56 Å) minimizes steric

hindrance, allowing for efficient binding of the biotin tag to streptavidin or avidin, even when

conjugated to bulky biomolecules.

Improved Stability: PEGylation can protect biomolecules from degradation and reduce

immunogenicity.

Applications
Biotin-PEG12-Acid is a versatile reagent suitable for a variety of applications, including:

Affinity Labeling: Covalent modification of proteins, peptides, and other biomolecules for

subsequent detection or purification.

Western Blotting: Detection of specific proteins in a complex mixture using streptavidin-HRP

conjugates.

Immunoprecipitation (IP) and Pull-Down Assays: Isolation of protein complexes for the study

of protein-protein interactions.

Mass Spectrometry (MS): Enrichment and identification of biotinylated proteins and peptides.

ELISA: Development of sensitive immunoassays.

Surface Functionalization: Immobilization of biomolecules on surfaces such as nanoparticles

and biosensors.

Drug Delivery: The PEG linker can improve the pharmacokinetic properties of therapeutic

molecules.

Chemical and Physical Properties
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Property Value Reference

Chemical Formula C37H69N3O16S

Molecular Weight 844.02 g/mol

Spacer Arm Length ~56 Å

Purity ≥96%

Solubility
Soluble in DMSO, DMF, and

water.

Storage
Store at -20°C, protected from

moisture.

Stability

Solid form is stable for at least

2 years when stored as

directed.

Experimental Protocols
Activation of Biotin-PEG12-Acid and Labeling of
Proteins
This protocol describes the two-step process of first activating the carboxylic acid group of

Biotin-PEG12-Acid using EDC and NHS, followed by the conjugation to a protein containing

primary amines.

Materials:

Biotin-PEG12-Acid

Protein to be labeled

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

Activation Buffer: 0.1 M MES, pH 4.5-6.0
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Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Desalting column or dialysis cassette

Protocol:

Reagent Preparation:

Equilibrate Biotin-PEG12-Acid, EDC, and NHS to room temperature before opening.

Prepare a stock solution of Biotin-PEG12-Acid in anhydrous DMSO or DMF (e.g., 10

mM).

Immediately before use, prepare solutions of EDC and NHS in Activation Buffer (e.g., 100

mM each).

Activation of Biotin-PEG12-Acid:

In a microcentrifuge tube, add the desired amount of Biotin-PEG12-Acid from the stock

solution.

Add a 1.5 to 5-fold molar excess of both EDC and NHS to the Biotin-PEG12-Acid
solution.

Incubate for 15-30 minutes at room temperature to form the NHS-ester.

Protein Labeling:

Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.

Add the activated Biotin-PEG12-Acid (NHS-ester) solution to the protein solution. A 5 to

20-fold molar excess of the biotin reagent to the protein is a good starting point.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle

mixing.
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Quenching and Purification:

Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM

and incubate for 15 minutes.

Remove excess, unreacted biotin reagent and byproducts using a desalting column or

dialysis against PBS.

Diagram of the Labeling Workflow:
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Caption: Workflow for protein biotinylation using Biotin-PEG12-Acid.
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Western Blot Detection of Biotinylated Proteins
Materials:

Biotinylated protein sample

SDS-PAGE gel and electrophoresis apparatus

Transfer buffer and blotting system (e.g., nitrocellulose or PVDF membrane)

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Streptavidin-HRP conjugate

TBST (Tris-Buffered Saline with 0.1% Tween-20)

Chemiluminescent substrate

Imaging system

Protocol:

SDS-PAGE and Transfer:

Separate the biotinylated protein sample by SDS-PAGE.

Transfer the proteins to a nitrocellulose or PVDF membrane.

Blocking:

Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle

agitation.

Streptavidin-HRP Incubation:

Dilute the Streptavidin-HRP conjugate in Blocking Buffer (typically 1:5,000 to 1:20,000

dilution).

Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature.
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Washing:

Wash the membrane three times for 5-10 minutes each with TBST.

Detection:

Incubate the membrane with the chemiluminescent substrate according to the

manufacturer's instructions.

Capture the signal using an appropriate imaging system.

Diagram of the Western Blot Workflow:
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Caption: Western blot detection of biotinylated proteins.

Immunoprecipitation of Biotinylated Proteins
Materials:

Cell lysate containing the biotinylated protein of interest

Streptavidin-conjugated magnetic beads or agarose resin

Binding/Wash Buffer (e.g., RIPA buffer or PBS with 0.1% Tween-20)

Elution Buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free biotin)

Magnetic stand (for magnetic beads) or centrifuge (for agarose resin)

Protocol:

Bead Preparation:
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Resuspend the streptavidin beads and transfer the desired amount to a new tube.

Wash the beads two to three times with Binding/Wash Buffer.

Binding:

Add the cell lysate containing the biotinylated protein to the washed beads.

Incubate for 1-2 hours at 4°C on a rotator.

Washing:

Pellet the beads using a magnetic stand or centrifuge and discard the supernatant.

Wash the beads three to five times with Binding/Wash Buffer to remove non-specific

binders.

Elution:

Add Elution Buffer to the beads and incubate (e.g., 5-10 minutes at 95°C for SDS-PAGE

sample buffer).

Pellet the beads and collect the supernatant containing the eluted protein.

Diagram of the Immunoprecipitation Workflow:
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Caption: Immunoprecipitation of biotinylated proteins.

Sample Preparation for Mass Spectrometry
Materials:

Immunoprecipitated and eluted biotinylated protein sample

Urea

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin

Formic acid
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Acetonitrile

Desalting column (e.g., C18)

Protocol:

Denaturation, Reduction, and Alkylation:

Denature the eluted proteins in a buffer containing 8 M urea.

Reduce disulfide bonds with DTT.

Alkylate cysteine residues with IAA.

Tryptic Digestion:

Dilute the sample to reduce the urea concentration to below 2 M.

Digest the proteins into peptides using trypsin overnight at 37°C.

Enrichment of Biotinylated Peptides (Optional but Recommended):

Use streptavidin beads to enrich for the biotinylated peptides from the digest mixture.

Wash the beads extensively to remove non-biotinylated peptides.

Elute the biotinylated peptides.

Desalting and Sample Cleanup:

Acidify the peptide solution with formic acid.

Desalt and concentrate the peptides using a C18 desalting column.

Elute the peptides in a solution containing acetonitrile and formic acid.

LC-MS/MS Analysis:
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Analyze the prepared peptides by liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Diagram of the Mass Spectrometry Sample Preparation Workflow:
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Caption: Sample preparation for mass spectrometry analysis.
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Problem Possible Cause Suggested Solution

Low Labeling Efficiency

- Inactive biotin reagent

(hydrolyzed).- Insufficient

molar excess of biotin

reagent.- Presence of primary

amines in the buffer (e.g., Tris).

- Use fresh, anhydrous

DMSO/DMF to dissolve the

reagent.- Increase the molar

ratio of Biotin-PEG12-Acid to

the protein.- Perform buffer

exchange into an amine-free

buffer like PBS.

High Background in Western

Blots

- Insufficient blocking.-

Streptavidin-HRP

concentration too high.-

Inadequate washing.

- Increase blocking time or try

a different blocking agent.-

Optimize the concentration of

Streptavidin-HRP.- Increase

the number and duration of

wash steps.

Non-specific Binding in IP

- Insufficient washing.-

Hydrophobic interactions with

beads.

- Increase the number of

washes and/or the stringency

of the wash buffer (e.g., add

more detergent or salt).- Pre-

clear the lysate with

unconjugated beads.

No Signal in Mass

Spectrometry

- Inefficient digestion or

peptide recovery.- Low

abundance of the biotinylated

protein.

- Optimize the digestion

protocol.- Ensure proper

desalting and sample

handling.- Increase the amount

of starting material.

For further technical support, please contact our scientific support team.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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